3b,7a,15a-Trihydroxyandrost-5-en-17-one

概要

説明

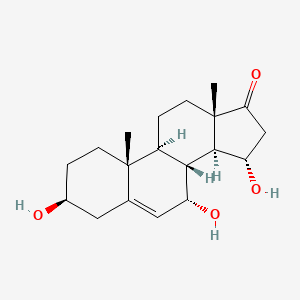

3b,7a,15a-Trihydroxyandrost-5-en-17-one is a steroidal compound with the molecular formula C19H28O4. It is characterized by the presence of three hydroxyl groups at the 3β, 7α, and 15α positions on the androst-5-en-17-one backbone. This compound is known for its significant role in various biochemical and pharmaceutical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3b,7a,15a-Trihydroxyandrost-5-en-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA). The process includes the use of specific enzymes or chemical reagents to introduce hydroxyl groups at the desired positions. One common method involves the use of Colletotrichum lini, a fungal species, which catalyzes the hydroxylation at the 7α and 15α positions .

Industrial Production Methods

Industrial production of this compound may involve biotechnological processes using microbial cultures or chemical synthesis routes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Bioconversion using microbial cells is often preferred for its specificity and efficiency.

化学反応の分析

Types of Reactions

3b,7a,15a-Trihydroxyandrost-5-en-17-one undergoes various chemical reactions, including:

Oxidation: This reaction can further oxidize the hydroxyl groups to ketones or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: Hydroxyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

科学的研究の応用

Treatment of Blood Cell Deficiencies

One significant application of 3β,7α,15α-trihydroxyandrost-5-en-17-one is in treating blood cell deficiencies such as neutropenia and thrombocytopenia. Research indicates that this compound can enhance the survival of subjects exposed to cytotoxic agents or radiation by maintaining or restoring endogenous steroid levels .

Case Study:

A study outlined in a patent describes a method where administering this compound to non-human primates exposed to lethal doses of radiation resulted in improved survival rates. The treatment involved monitoring biological markers such as neutrophil counts and platelet levels to assess clinical outcomes .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It shows promise in treating conditions like asthma and cystic fibrosis by modulating immune responses and reducing inflammation .

Case Study:

In a clinical setting, patients with chronic inflammatory conditions demonstrated improved symptoms when treated with derivatives of 3β,7α,15α-trihydroxyandrost-5-en-17-one, highlighting its potential as an adjunct therapy in managing chronic inflammation .

Hormonal Regulation

3β,7α,15α-Trihydroxyandrost-5-en-17-one plays a role in hormonal regulation and is being studied for its effects on androgen deficiency and estrogen-related disorders. Its administration can help restore hormonal balance in patients undergoing hormone replacement therapy .

Biotransformation Studies

The compound has been utilized in biotransformation studies to produce new steroid derivatives with enhanced pharmaceutical activity. Microbial transformations using strains like Mucor hiemalis have yielded various metabolites from 3β,7α,15α-trihydroxyandrost-5-en-17-one, showcasing its versatility in synthetic biology applications .

Data Table: Biotransformation Products

| Microbial Strain | Transformation Product | Yield (%) |

|---|---|---|

| Mucor hiemalis | 3β,7α-dihydroxyandrost-5-ene-17-one | 72 |

| Fusarium acuminatum | 3β-hydroxyandrost-5-ene-7,17-dione | 25 |

Enzyme Modulation

Research has shown that this compound can act as an enzyme modulator affecting steroid hydroxylase activities. This property makes it valuable for developing treatments targeting metabolic disorders related to steroid metabolism .

Clinical Trials

Further clinical trials are needed to establish standardized protocols for the use of 3β,7α,15α-trihydroxyandrost-5-en-17-one in treating various conditions effectively. These trials should focus on dosage optimization and long-term effects.

Expanded Research on Mechanisms

Understanding the precise biochemical mechanisms through which this compound exerts its effects will enhance its therapeutic applications. Future research should explore its interactions at the molecular level within different biological systems.

作用機序

The mechanism of action of 3b,7a,15a-Trihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in binding to receptors and enzymes, influencing various biological activities. The compound’s effects are mediated through its interaction with steroid hormone receptors, modulating gene expression and cellular functions.

類似化合物との比較

Similar Compounds

Dehydroepiandrosterone (DHEA): A precursor to 3b,7a,15a-Trihydroxyandrost-5-en-17-one, involved in similar biochemical pathways.

7α,15α-Dihydroxy-DHEA: A derivative with hydroxyl groups at the 7α and 15α positions, used in the synthesis of contraceptives.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable intermediate in pharmaceutical synthesis. Its ability to interact with multiple molecular targets enhances its versatility in research and therapeutic applications.

生物活性

3β,7α,15α-Trihydroxyandrost-5-en-17-one, also known as a derivative of dehydroepiandrosterone (DHEA), has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications based on a review of recent literature.

Synthesis and Structural Characteristics

The synthesis of 3β,7α,15α-Trihydroxyandrost-5-en-17-one can be achieved through microbial biotransformation of DHEA. Various fungal strains such as Gibberella zeae and Aspergillus versicolor have been utilized to convert DHEA into this compound, yielding high percentages of the product through selective hydroxylation processes . The compound features three hydroxyl groups at the 3β, 7α, and 15α positions, which significantly influence its biological activity.

1. Anticancer Properties

Research indicates that 3β,7α,15α-Trihydroxyandrost-5-en-17-one exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly lymphoma cells. The compound's mechanism is believed to involve the modulation of steroid hormone receptors and interference with cancer cell proliferation pathways .

2. Hormonal Modulation

The compound has been shown to influence androgen receptor (AR) activity. In particular, it exhibits antiandrogenic properties that may be beneficial in conditions characterized by androgen excess, such as prostate cancer. Studies have reported that it can inhibit dihydrotestosterone (DHT)-induced AR transcriptional activity in prostate cancer cells .

3. Metabolic Effects

In clinical trials involving resistance-trained men, related compounds such as 3β-hydroxy-5α-androst-1-en-17-one have shown significant effects on body composition and muscular strength. While these studies focus on structurally similar prohormones, they provide insights into the metabolic implications of steroid derivatives like 3β,7α,15α-Trihydroxyandrost-5-en-17-one .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on lymphoma cells treated with 3β,7α,15α-Trihydroxyandrost-5-en-17-one demonstrated a significant reduction in cell viability compared to untreated controls. The results indicated a dose-dependent response with IC50 values suggesting potent anticancer activity at relatively low concentrations .

Potential Therapeutic Applications

Given its multifaceted biological activities, 3β,7α,15α-Trihydroxyandrost-5-en-17-one holds promise for several therapeutic applications:

- Cancer Treatment : Its anticancer properties may be leveraged in developing treatments for hormone-sensitive cancers.

- Hormonal Disorders : The antiandrogenic effects could be utilized in managing conditions associated with excessive androgen levels.

- Metabolic Health : Further research may explore its role in improving muscle mass and overall metabolic health in specific populations.

特性

IUPAC Name |

(3S,7S,8R,9S,10R,13S,14S,15S)-3,7,15-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-18-5-3-11(20)7-10(18)8-13(21)16-12(18)4-6-19(2)15(23)9-14(22)17(16)19/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13+,14-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEHGIIZAGEILF-NSSDSGNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CC(C3C2CCC4(C3C(CC4=O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@H](CC4=O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701036209 | |

| Record name | (3beta,7alpha,15alpha)-3,7,15-Trihydroxy-androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2963-69-1 | |

| Record name | 3β,7α,15α-Trihydroxyandrost-5-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2963-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,7alpha,15alpha)-3,7,15-Trihydroxy-androst-5-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701036209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。